molecular formula C14H20ClN B15091333 4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride

4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride

Cat. No.: B15091333
M. Wt: 237.77 g/mol
InChI Key: WNMSROYTWIWHBY-UHFFFAOYSA-N
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Description

4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by its cyclopropane ring fused to a naphthalene moiety, which is further substituted with a dimethyl group and an amine hydrochloride group. The compound’s distinct structure makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’-dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride typically involves multiple steps One common approach starts with the preparation of the cyclopropane ring, followed by its fusion to the naphthalene moiety

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale reactions, purification steps such as recrystallization, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 4’,4’-dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-ylmethanamine hydrochloride
  • 1,2,3,4-Tetrahydronaphthalene
  • Tetralin

Uniqueness

4’,4’-Dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-amine hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

1,1-dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride

InChI

InChI=1S/C14H19N.ClH/c1-13(2)7-8-14(9-12(14)15)11-6-4-3-5-10(11)13;/h3-6,12H,7-9,15H2,1-2H3;1H

InChI Key

WNMSROYTWIWHBY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC2N)C3=CC=CC=C31)C.Cl

Origin of Product

United States

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